
2-Chloro-6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
2-Chloro-6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole: is an organic compound with the molecular formula C10H14ClNS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzothiazole and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Scientific Research Applications
2-Chloro-6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: Lacks the propyl group, which may affect its biological activity and chemical properties.
6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole: Lacks the chlorine atom, which may influence its reactivity and interactions with other molecules.
2-Chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic effects.
Uniqueness
2-Chloro-6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the presence of both the chlorine atom and the propyl group, which confer specific chemical and biological properties. These structural features may enhance its reactivity and potential as a pharmacophore in drug development.
Biological Activity
2-Chloro-6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C10H12ClN1S. The structure comprises a benzothiazole ring with a propyl group and a chlorine atom at specified positions. The compound's unique structure contributes to its biological activities.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A study highlighted that modifications in the benzothiazole nucleus enhance anticancer activity against non-small cell lung cancer (NSCLC) cell lines such as A431 and A549 .
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound B7 | A431 | 1 | Induces apoptosis and cell cycle arrest |
2-Chloro-6-propyl | HOP-92 | 2 | Inhibits proliferation |
Similar Derivative | H1299 | 4 | Modulates IL-6 and TNF-α activity |
Antimicrobial Activity
Benzothiazole compounds have also shown promising antimicrobial properties. Studies have reported that related compounds exhibit antibacterial activity against various pathogens by up-regulating succinate dehydrogenase during oxidative phosphorylation .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 1 | Xanthomonas oryzae | 47.6 mg/L |
Compound 2 | Xanthomonas citri | 36.8 mg/L |
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. These interactions may include binding to enzymes or receptors that play critical roles in cellular signaling pathways related to tumor growth and inflammation .
Case Studies
Several case studies have illustrated the potential of benzothiazole derivatives in clinical settings:
- Study on Antitumor Effects : A study conducted on a series of benzothiazole derivatives revealed that certain modifications significantly enhanced their anticancer effects against NSCLC. The study reported that compound B7 inhibited cell migration and induced apoptosis at low concentrations .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of modified benzothiazoles against Xanthomonas species. The results indicated effective inhibition rates at varying concentrations, showcasing the potential for agricultural applications .
Properties
IUPAC Name |
2-chloro-6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJHNAHFDDKOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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